molecular formula C7H10ClNO B046506 N-Benzylhydroxylamine hydrochloride CAS No. 29601-98-7

N-Benzylhydroxylamine hydrochloride

Cat. No.: B046506
CAS No.: 29601-98-7
M. Wt: 159.61 g/mol
InChI Key: YSNXOQGDHGUKCZ-UHFFFAOYSA-N
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Description

N-Benzylhydroxylamine hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a white to light yellow crystalline powder that is soluble in methanol, ethyl acetate, and slightly soluble in DMSO. This compound is a N-substituted hydroxylamine and plays a significant role as an intermediate in organic synthesis, particularly in nitrone chemistry .

Mechanism of Action

Target of Action

N-Benzylhydroxylamine hydrochloride primarily targets arylamine compounds . It captures these compounds through in situ generated novel acyl ketonitrone intermediates .

Mode of Action

The compound interacts with its targets through a process known as α-C (sp3)–H activation strategy . This process involves the use of this compound as a “C1N1 synthon” in [2+2+1] cyclization for the construction of 1,2,5-trisubstituted imidazoles . The key to realizing this process lies in capturing arylamines by in situ generated novel acyl ketonitrone intermediates . Subsequent tautomerization activates the α-C (sp3)–H of N-Benzylhydroxylamines, and thus breaks through its inherent reaction mode and achieves N, α-C site-selective cyclization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclization pathway . This pathway leads to the construction of 1,2,5-trisubstituted imidazoles . The compound’s action results in the activation of the α-C (sp3)–H of N-Benzylhydroxylamines, leading to N, α-C site-selective cyclization .

Pharmacokinetics

Its use in the synthesis of complex molecules suggests that it may have significant bioavailability .

Result of Action

The result of this compound’s action is the construction of 1,2,5-trisubstituted imidazoles . This is achieved through a novel process that involves the use of the compound as a “C1N1 synthon” in [2+2+1] cyclization .

Action Environment

The compound’s use in the synthesis of complex molecules suggests that it may be stable under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylhydroxylamine hydrochloride can be synthesized through a two-step process starting from dibenzylamine. The first step involves the oxidation of dibenzylamine to form N-benzyl nitrone, which is then hydrolyzed to yield N-Benzylhydroxylamine . The reaction conditions typically involve the use of an oxidant and a tungstate catalyst in an organic solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone. This intermediate is then mixed with MTBE and hydroxylamine hydrochloride in methanol to produce this compound . This method is noted for its simplicity, high yield, and high product purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzylhydroxylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form N-benzyl nitrone.

    Reduction: It can be reduced to form N-benzylamine.

    Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like hydrogen peroxide and catalysts such as tungstate. The reactions are typically carried out in organic solvents like methanol or DMSO .

Major Products Formed

The major products formed from these reactions include N-benzyl nitrone, N-benzylamine, and various substituted derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • O-Benzylhydroxylamine
  • N-Methylhydroxylamine hydrochloride
  • N-Phenylhydroxylamine

Uniqueness

N-Benzylhydroxylamine hydrochloride is unique due to its specific reactivity and role in nitrone chemistry. Unlike its analogs, it is particularly effective in the synthesis of aminocyclopentitol derivatives and hydroxy-functionalized compounds .

Properties

IUPAC Name

N-benzylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNXOQGDHGUKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462571
Record name N-Benzylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29601-98-7
Record name N-Benzylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, N-hydroxy-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the newly described method for synthesizing N-Benzylhydroxylamine hydrochloride?

A1: Recent research describes a novel two-step synthesis of this compound from dibenzylamine []. This method boasts several advantages over traditional approaches:

  • Scalability: The protocol is designed for scale-up, allowing for the production of larger quantities (> 0.5 mol) of this compound [].

Q2: Besides the synthesis from dibenzylamine, is there another method for producing this compound that utilizes easily accessible materials?

A2: Yes, another study outlines a method starting with the oximation reaction of hydroxylamine hydrochloride with benzaldehyde []. This approach offers several benefits:

  • Simple Procedure: The synthesis steps are straightforward, involving oximation, reduction, and salification, making it suitable for large-scale production [].

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